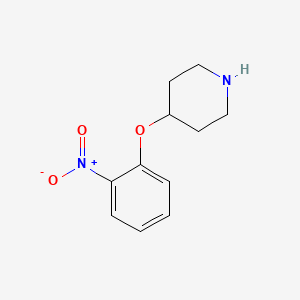

4-(2-Nitrophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of a vast array of chemical compounds. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. arizona.eduresearchgate.net The prevalence of the piperidine scaffold is so widespread that it is found in over 70 commercially available drugs, including several blockbuster medications. arizona.eduresearchgate.net

The utility of the piperidine framework stems from several key characteristics:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of molecules with tailored properties.

Pharmacological Importance: Piperidine derivatives exhibit a broad spectrum of biological activities, functioning as central nervous system modulators, antihistamines, anticancer agents, and analgesics, among others. arizona.eduresearchgate.net

Physicochemical Modulation: The incorporation of a piperidine scaffold can favorably alter a molecule's properties, such as its lipophilicity and metabolic stability. enamine.net

The development of novel synthetic strategies to create complex piperidine-containing structures, including spirocyclic and fused systems, remains an active area of research in medicinal chemistry. enamine.net

Relevance of Nitrophenoxy Moieties in Organic Transformations

The nitrophenoxy group, an aromatic ring substituted with both a nitro group and an ether linkage, is another key functional group in organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. cymitquimica.comcymitquimica.com This electronic effect is pivotal in various chemical transformations.

Key aspects of the nitrophenoxy moiety include:

Reactivity in Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the synthesis of a variety of derivatives.

Versatility in Synthesis: The nitrophenoxy group can be a precursor to other functional groups. For instance, the nitro group can be reduced to an amine, opening up further avenues for chemical modification.

Influence on Biological Activity: The presence of a nitrophenoxy moiety can impart specific biological activities to a molecule. ontosight.ai

Overview of Research Trajectories for 4-(2-Nitrophenoxy)piperidine Systems

The combination of the piperidine scaffold and the nitrophenoxy moiety in this compound and its derivatives has spurred various research efforts. The synthesis of this compound and its analogs is a key area of investigation. For instance, the synthesis of 1-Methyl-4-ethynyl-4-(2-nitrophenoxy)piperidine hydrochloride has been described, involving the reaction of 1-methyl-4-ethynyl-4-hydroxypiperidine with 2-fluoronitrobenzene in the presence of a strong base. prepchem.com

Furthermore, research into related structures, such as 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride, highlights the potential of these compounds as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The reactivity of the nitrophenoxy group makes it a valuable component in the design of novel therapeutic agents. chemimpex.com

Derivatives like 4-(2-Fluoro-4-nitrophenoxy)piperidine and 1-(4-bromo-2-nitrophenyl)piperidine (B1295410) are also subjects of study, expanding the chemical space and potential applications of this class of compounds. fluorochem.co.ukchemicalbook.com The synthesis of such analogs often involves nucleophilic aromatic substitution reactions. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(2-nitrophenoxy)piperidine |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 |

InChI Key |

BAHVOWOITZBNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 2 Nitrophenoxy Piperidine Systems

Reactions of the Nitro Group

The aromatic nitro group is a key functional handle in 4-(2-nitrophenoxy)piperidine, primarily undergoing reduction to furnish the corresponding aniline (B41778) derivative. This transformation is fundamental in synthetic chemistry as it dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic center for further functionalization.

Reduction to Amine Derivatives

The conversion of the nitro group in this compound to an amine is a well-established and efficient transformation. This reduction can be accomplished through various methods, most notably catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields. rsc.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol, or ethyl acetate. This method is highly chemoselective, often leaving other functional groups within the molecule intact. For instance, the Boc-protected analogue, tert-butyl this compound-1-carboxylate, can be selectively reduced to tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate.

Alternatively, metal-based reducing agents in acidic media are effective for this transformation. rsc.org Common systems include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). More recently, the use of gold nanoparticles supported on materials like mesoporous titania (Au/MTA) with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or hydrosilanes has been shown to be effective for nitroarene reduction. acs.org These methods provide an array of options for chemists depending on the desired reaction conditions and substrate compatibility.

| Reagents and Conditions | Product | Typical Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, Ethanol, rt | 4-(2-Aminophenoxy)piperidine | High | rsc.org |

| Fe, HCl, Ethanol, Reflux | 4-(2-Aminophenoxy)piperidine | Good to High | rsc.org |

| SnCl₂·2H₂O, Ethanol, Reflux | 4-(2-Aminophenoxy)piperidine | Good | rsc.org |

| Au/MTA, NaBH₄, Methanol, rt | 4-(2-Aminophenoxy)piperidine | Moderate to High | acs.org |

Reactions of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions, including alkylation, arylation, and acylation.

N-Alkylation and N-Arylation Reactions

N-alkylation of the piperidine nitrogen introduces alkyl substituents, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. This is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Care must be taken to control the stoichiometry, as over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net Another approach is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. chemicalforums.com

N-arylation, the formation of a bond between the piperidine nitrogen and an aromatic ring, is a more challenging transformation. Modern methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which would involve reacting the piperidine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

| Alkylating/Arylating Agent | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Alkyl Halide (R-X) | K₂CO₃, DMF, rt to 60°C | N-Alkyl-4-(2-nitrophenoxy)piperidine | researchgate.net |

| Alkyl Halide (R-X) | NaH, DMF, 0°C to rt | N-Alkyl-4-(2-nitrophenoxy)piperidine | researchgate.net |

| Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl-4-(2-nitrophenoxy)piperidine | acs.org |

Acylation and Amidation Reactions

The piperidine nitrogen readily reacts with acylating agents to form N-acyl derivatives, or amides. This reaction is commonly performed using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. The acylation serves not only to introduce a wide variety of functional groups but can also act as a protecting group strategy for the nitrogen atom. Detailed studies on related piperidine systems have provided insights into the mechanism and stereoselectivity of these acylation reactions. nih.gov For instance, the use of chiral acylating agents can lead to the kinetic resolution of racemic piperidine derivatives. nih.gov

| Acylating Agent | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Acyl Chloride (RCOCl) | Triethylamine, Dichloromethane, 0°C to rt | N-Acyl-4-(2-nitrophenoxy)piperidine | nih.gov |

| Acid Anhydride ((RCO)₂O) | Pyridine, rt | N-Acyl-4-(2-nitrophenoxy)piperidine | nih.gov |

| Carboxylic Acid (RCOOH) | Coupling agent (e.g., DCC, EDC), Base | N-Acyl-4-(2-nitrophenoxy)piperidine | researchgate.net |

Reactivity of the Phenoxy Ether Linkage

Ethers are generally stable functional groups, but the phenoxy ether linkage in this compound can be cleaved under specific, typically harsh, conditions. wikipedia.org The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org

The reaction proceeds by protonation of the ether oxygen, which turns the hydroxyl group of the piperidine moiety into a better leaving group. libretexts.org A halide ion then acts as a nucleophile, attacking the carbon atom of the piperidine ring adjacent to the oxygen. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the resulting phenyl cation and the strength of the sp² C-O bond. Therefore, the expected products from the acidic cleavage of this compound would be 2-nitrophenol (B165410) and 4-halopiperidine. The electron-withdrawing nitro group on the phenyl ring further deactivates it towards nucleophilic attack, reinforcing this regioselectivity. Other specialized methods, such as oxidative cleavage using certain enzymes, have also been reported for aryl alkyl ethers. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound are well-understood from studies on analogous systems.

Reduction of the Nitro Group: The catalytic reduction of aromatic nitro compounds is generally believed to proceed in a stepwise manner. The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). rsc.orgnih.gov In situ studies have sometimes identified nitroso and hydroxylamine (B1172632) species as intermediates, although their detection can be challenging due to their rapid conversion to the final amine product. rsc.orgnih.gov

Reactions of the Piperidine Nitrogen: N-alkylation with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemicalforums.com N-acylation with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and eliminate a leaving group (chloride or carboxylate). Mechanistic studies on the acylation of substituted piperidines suggest a concerted 7-member transition state for some acyl transfer reagents. nih.gov

Cleavage of the Phenoxy Ether Linkage: Acidic ether cleavage can occur via either an SN1 or SN2 pathway. wikipedia.orglibretexts.org For this compound, where the carbon attached to the oxygen is secondary (within the piperidine ring), the reaction with a strong nucleophilic acid like HBr or HI is likely to proceed via an SN2 mechanism. libretexts.org The reaction is initiated by the protonation of the ether oxygen. This is followed by the attack of the halide nucleophile on the less sterically hindered carbon atom (the C4 of the piperidine ring), leading to the displacement of the 2-nitrophenolate (B253475) group.

Intramolecular Rearrangements

One of the significant intramolecular transformations that systems related to this compound can undergo is the Smiles rearrangement. This reaction is a well-documented intramolecular nucleophilic aromatic substitution. In this process, a nucleophilic part of a molecule attacks an activated aromatic ring, leading to the displacement of a linking atom (in this case, the ether oxygen) and the formation of a new ring structure.

The driving force for the Smiles rearrangement in nitrophenoxy systems is the activation of the aromatic ring by the electron-withdrawing nitro group. This makes the ipso-carbon (the carbon atom attached to the ether oxygen) susceptible to nucleophilic attack. While specific studies on the Smiles rearrangement of this compound itself are not extensively detailed in the provided search results, the principles can be inferred from analogous structures like β-(nitrophenoxy)ethylamines. researchgate.net

In related systems, both thermal and photochemical conditions have been shown to induce Smiles rearrangements. For instance, β-(nitrophenoxy)ethylamines undergo this rearrangement to form the corresponding β-(nitrophenoxy)ethyl alcohols in alkaline aqueous solutions. researchgate.net The reaction can be initiated by heat or, in some cases, through photochemical activation of the triplet state of the nitroaromatic compound. researchgate.net The regioselectivity of such photochemical rearrangements can be influenced by the relative positions of the nitro group and the side chain. researchgate.net

The general mechanism for a potential Smiles rearrangement in a related system is depicted below:

Table 1: Key Factors Influencing Smiles Rearrangement

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Activating Group | An electron-withdrawing group on the aromatic ring is essential. | The ortho-nitro group strongly activates the phenoxy ring for nucleophilic attack. |

| Nucleophile | An internal nucleophile capable of attacking the aromatic ring. | The secondary amine of the piperidine ring could potentially act as the internal nucleophile. |

| Reaction Conditions | Can be promoted by base, heat, or light. | Basic conditions could deprotonate the piperidine nitrogen, enhancing its nucleophilicity and facilitating the rearrangement. |

| Leaving Group | The group that is displaced from the aromatic ring. | The phenoxide ion would be the leaving group in this intramolecular substitution. |

Catalytic Reaction Mechanisms

The this compound molecule possesses two primary sites for catalytic transformations: the nitro group and the piperidine ring.

Catalytic Reduction of the Nitro Group:

The most common catalytic reaction for this system is the reduction of the nitro group to an amine. This transformation is of significant industrial importance and can be achieved using various catalytic systems. wikipedia.org Catalytic hydrogenation is a widely used method, typically employing noble metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on carbon. wikipedia.orgmdpi.com The reaction proceeds with hydrogen gas as the reducing agent. mdpi.com

The mechanism of catalytic hydrogenation of a nitroarene generally involves the following steps:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group, which can proceed through nitroso and hydroxylamine intermediates. mdpi.com

Further reduction of the hydroxylamine to the corresponding aniline.

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, under controlled conditions, it is possible to selectively reduce the nitro group to a hydroxylamine. mdpi.com

Catalytic Reactions of the Piperidine Ring:

The piperidine ring can also undergo catalytic reactions, such as dehydrogenation to form the corresponding pyridine derivative. This process typically requires a catalyst like platinum or palladium on a support such as silica (B1680970) gel and is carried out at elevated temperatures in the presence of hydrogen. google.com

Table 2: Overview of Potential Catalytic Reactions

| Reaction Type | Reagents/Catalyst | Product |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or PtO₂ | 4-(2-Aminophenoxy)piperidine |

| Piperidine Dehydrogenation | Pt/silica gel, Heat | 4-(2-Nitrophenoxy)pyridine |

Role of Substituents on Reaction Pathways and Selectivity

Substituents on the aromatic ring play a crucial role in directing the pathways and determining the rates of reactions involving this compound systems. The principles of nucleophilic aromatic substitution (SNAr) are particularly relevant here.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub The nitro group is a powerful electron-withdrawing group, and its position relative to the leaving group (the phenoxy ether) is critical.

For nucleophilic aromatic substitution, electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant rate acceleration because they can effectively delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.orgpressbooks.pub A substituent in the meta position offers less stabilization as it cannot participate in resonance delocalization of the negative charge to the same extent. libretexts.org

In the case of this compound, the nitro group is in the ortho position, which strongly activates the aromatic ring for nucleophilic attack. This activation is a key factor in any potential intermolecular or intramolecular nucleophilic substitution reactions.

Table 3: Effect of Nitro Group Position on SNAr Reactivity

| Position of Nitro Group | Resonance Stabilization of Meisenheimer Complex | Expected Reactivity |

|---|---|---|

| Ortho | High | High |

| Para | High | High |

| Meta | Low | Low |

The presence of other substituents on the aromatic ring would further modify the reactivity. Additional electron-withdrawing groups would be expected to increase the rate of nucleophilic substitution, while electron-donating groups would likely decrease the rate. masterorganicchemistry.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of 4-(2-nitrophenoxy)piperidine, distinct signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine (B6355638) ring are observed.

The aromatic region typically displays four distinct multiplets, corresponding to the four protons on the disubstituted benzene (B151609) ring. For instance, the proton ortho to the nitro group (H-3) often appears as a doublet of doublets around 7.80 ppm due to coupling with neighboring protons. The proton ortho to the ether linkage (H-6) is also observed as a doublet of doublets, typically around 7.10 ppm. The remaining two aromatic protons (H-4 and H-5) appear as multiplets in the range of 7.00-7.55 ppm.

The piperidine ring protons show characteristic signals in the aliphatic region of the spectrum. The proton at the C-4 position, which is directly attached to the oxygen atom of the ether linkage, is deshielded and appears as a multiplet around 4.60 ppm. The axial and equatorial protons on the C-2 and C-6 positions of the piperidine ring are diastereotopic and appear as distinct multiplets. The equatorial protons are typically found further downfield (e.g., ~3.30 ppm) compared to the axial protons (e.g., ~2.95 ppm). The protons at the C-3 and C-5 positions also show distinct signals for their axial and equatorial orientations, usually appearing as multiplets between 1.70 and 2.10 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-3 (Aromatic) | ~7.80 | dd |

| H-5 (Aromatic) | ~7.52 | ddd |

| H-6 (Aromatic) | ~7.10 | dd |

| H-4 (Aromatic) | ~7.03 | ddd |

| H-4 (Piperidine) | ~4.60 | m |

| H-2eq, H-6eq | ~3.30 | m |

| H-2ax, H-6ax | ~2.95 | m |

| H-3eq, H-5eq | ~2.05 | m |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Multiplicity: dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the spectrum shows distinct signals for the six aromatic carbons and the three unique carbon environments in the piperidine ring (C-4, C-2/C-6, and C-3/C-5).

The carbon atom attached to the nitro group (C-2') is typically observed around 141 ppm, while the carbon atom involved in the ether linkage (C-1') is found around 151 ppm. The remaining aromatic carbons appear in the typical range of 115-135 ppm. The C-4 carbon of the piperidine ring, bonded to the oxygen, is significantly deshielded and appears around 73 ppm. The C-2 and C-6 carbons are observed near 47 ppm, while the C-3 and C-5 carbons are found further upfield at approximately 31 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| C-1' (Aromatic) | ~151.0 |

| C-2' (Aromatic) | ~141.0 |

| C-4' (Aromatic) | ~134.0 |

| C-6' (Aromatic) | ~126.0 |

| C-5' (Aromatic) | ~122.0 |

| C-3' (Aromatic) | ~115.5 |

| C-4 (Piperidine) | ~73.0 |

| C-2, C-6 (Piperidine) | ~47.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is crucial for tracing the connectivity within the piperidine ring and assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its corresponding carbon signal, for example, linking the proton signal at ~4.60 ppm to the carbon signal at ~73.0 ppm (C-4).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This helps to confirm the assignments of the piperidine ring carbons.

The piperidine ring exists predominantly in a chair conformation. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), can provide insight into the preferred conformation and the orientation of substituents. The magnitude of the coupling constants between adjacent protons on the piperidine ring can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, confirming the chair conformation and the equatorial orientation of the bulky 2-nitrophenoxy group at the C-4 position, which is sterically favored.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-O Stretching: The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C Stretching: The aryl-alkyl ether linkage is identified by a strong C-O-C asymmetric stretching band, typically observed in the region of 1250-1280 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear as strong bands in the 2850-2950 cm⁻¹ region.

N-H Stretching: A secondary amine (N-H) stretching vibration is typically observed as a weak to medium band in the 3300-3400 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are found in the 1475-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | ~1260 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (Piperidine) | Stretch | 2850-2950 |

| Secondary Amine (N-H) | Stretch | ~3350 |

Note: Frequencies are approximate and can vary based on the sample preparation and instrument.

Vibrational Mode Assignments

The vibrational characteristics of this compound can be determined using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The assignments of vibrational modes are based on the distinct functional groups present in the molecule: the piperidine ring, the aromatic nitrophenyl group, and the ether linkage. While specific experimental spectra for this compound are not widely published, assignments can be reliably predicted based on data from analogous structures such as 1-(2-nitrophenyl)piperazine (B181537) and other nitrophenyl derivatives researchgate.netscispace.com.

The high-frequency region of the spectrum is characterized by C-H stretching vibrations. Aromatic C-H stretches from the nitrophenyl ring are expected in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches from the piperidine ring typically appear between 3000 and 2800 cm⁻¹ scispace.commdpi.com.

The mid-frequency region contains several characteristic peaks. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are among the most prominent, typically observed near 1520 cm⁻¹ and 1350 cm⁻¹, respectively researchgate.net. The stretching of the aromatic C=C bonds is expected in the 1600-1450 cm⁻¹ region. The aryl-oxygen ether bond (Ar-O-C) gives rise to a strong asymmetric stretching band, anticipated around 1250 cm⁻¹, while the aliphatic C-O-C stretch would appear near 1050 cm⁻¹. Vibrations corresponding to the piperidine ring, including C-C and C-N stretching, as well as various bending and deformation modes (scissoring, wagging, twisting), populate the fingerprint region below 1500 cm⁻¹ scispace.com.

An interactive table summarizing the predicted vibrational mode assignments for this compound is provided below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | ν(C-H) | Aromatic |

| 3000-2800 | ν(C-H) | Aliphatic (Piperidine) |

| 1600-1570 | ν(C=C) | Aromatic |

| ~1520 | νₐₛ(NO₂) | Nitro |

| 1470-1430 | δ(CH₂) | Piperidine (Scissoring) |

| ~1350 | νₛ(NO₂) | Nitro |

| ~1250 | νₐₛ(C-O-C) | Aryl Ether |

| ~1050 | νₛ(C-O-C) | Aliphatic Ether |

Note: ν = stretching, δ = bending, as = asymmetric, s = symmetric. Data are predicted based on analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₄N₂O₃. This corresponds to a monoisotopic mass of approximately 222.1004 Da. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision. For instance, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 223.1077 Da. Experimental HRMS analysis on similar compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, has demonstrated precision better than 5 ppm, which would allow for unambiguous confirmation of the molecular formula of the title compound mdpi.comresearchgate.net.

In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would undergo fragmentation guided by the functional groups present libretexts.orgmiamioh.edu. The fragmentation pattern for piperidine-containing compounds is often dominated by alpha-cleavage adjacent to the nitrogen atom libretexts.org. Key fragmentation pathways for this molecule would likely include:

Cleavage of the ether bond: Scission of the C-O bond can occur on either side, leading to ions corresponding to the nitrophenoxy radical and a piperidinyl cation, or a nitrophenoxide anion and a piperidinyl radical cation.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring fragmentation, often initiated by alpha-cleavage, leading to the loss of ethylene (B1197577) (28 Da) or other small neutral fragments whitman.edu.

Loss of nitro group components: Fragmentation of the nitro group can proceed via loss of NO (30 Da) or NO₂ (46 Da), which are characteristic fragmentations for nitroaromatic compounds.

A table of plausible fragments and their corresponding m/z values is presented below.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 222 | [C₁₁H₁₄N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [M - NO₂]⁺ | Loss of nitro group |

| 138 | [C₆H₄NO₃]⁺ | Nitrophenoxy cation |

| 122 | [C₆H₄O₂]⁺˙ | Loss of NO from nitrophenoxy fragment |

| 85 | [C₅H₁₁N]⁺ | Piperidine cation |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at piperidine ring |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, absolute configuration, and intermolecular interactions in the solid state mdpi.commdpi.com. Although a crystal structure for this compound itself has not been reported, analysis of related structures, such as (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone (B1245722) and various piperazine (B1678402) salts, provides insight into the expected structural features researchgate.netresearchgate.net.

It is anticipated that the piperidine ring would adopt a stable chair conformation. The 2-nitrophenoxy substituent would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the ether and nitro group oxygen atoms researchgate.net. The dihedral angle between the plane of the piperidine ring and the phenyl ring would be a key structural parameter.

A table of representative crystallographic parameters, based on a related monoclinic piperidine derivative, is shown below to illustrate typical values researchgate.net.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.968 |

| b (Å) | 8.992 |

| c (Å) | 16.175 |

| β (°) | 122.16 |

| Volume (ų) | 1473.6 |

| Z (molecules/unit cell) | 4 |

Note: Data are from a related structure, (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, and serve as an illustrative example. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within the 2-nitrophenyl ether chromophore. Aromatic nitro compounds typically display strong absorption bands in the UV region corresponding to π → π* transitions of the benzene ring and a weaker, longer-wavelength band corresponding to an n → π* transition associated with the nitro group researchgate.netscience-softcon.de.

The spectrum is expected to show a strong absorption maximum (λₘₐₓ) below 300 nm, attributed to the π → π* transitions of the substituted aromatic system. A secondary, less intense absorption band may appear at a longer wavelength (above 300 nm), which can be sensitive to solvent polarity. For comparison, 4-nitrophenol (B140041) in aqueous solution shows a characteristic absorption peak around 317 nm, which shifts to approximately 400 nm upon deprotonation to the 4-nitrophenoxide ion researchgate.netresearchgate.net. The ether linkage in this compound would likely result in an absorption profile more similar to substituted nitroanisoles, with λₘₐₓ values influenced by the ortho-position of the nitro group.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound “this compound,” as outlined in the requested structure, are not publicly available.

The detailed analyses requested, including specific Density Functional Theory (DFT) studies, geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and topological studies (AIM, ELF, LOL) for this particular molecule, have not been found in the searched resources.

While general principles and methodologies for these computational techniques are well-established and have been applied to a wide range of related piperidine and nitrophenyl derivatives, the specific data and detailed research findings for "this compound" are absent from the accessible literature. Therefore, it is not possible to provide the scientifically accurate content and data tables as requested for each specified subsection.

Further research or original computational studies would be required to generate the specific data requested for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Reactivity Descriptors (e.g., Fukui Functions)

While specific DFT studies detailing the Fukui functions for 4-(2-nitrophenoxy)piperidine are not prevalent in the literature, the methodology can be understood from studies on analogous structures. For instance, a theoretical investigation of a related nitrophenyl piperidine (B6355638) derivative, (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to analyze its molecular structure and reactivity. researchgate.net Such a study typically involves optimizing the molecule's geometry and then calculating various global and local reactivity descriptors. researchgate.net

The Fukui function, , is particularly insightful as it indicates the change in electron density at a specific point when an electron is added to or removed from the system.

For Nucleophilic Attack (): Identifies sites most likely to accept an electron.

For Electrophilic Attack (): Identifies sites most likely to donate an electron.

For this compound, one would anticipate that the nitro group (-NO2), being a strong electron-withdrawing group, would significantly influence the electronic distribution. The oxygen atoms of the nitro group and the phenoxy ether linkage would likely be identified as sites susceptible to electrophilic attack, while the carbon atoms on the aromatic ring, particularly those ortho and para to the nitro group, would be activated towards nucleophilic attack. The piperidine nitrogen, with its lone pair of electrons, is also a key site for electrophilic interactions.

A summary of typical global reactivity descriptors that would be calculated in such a study is presented in Table 1.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity | χ | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index | ω | ω = χ2 / (2η) | Propensity to accept electrons. |

| This table presents conceptual formulas for reactivity descriptors calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and physical constants, without using any experimental data for the molecule . These methods solve the electronic Schrödinger equation to provide highly accurate information about molecular structure, energy, and properties.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. These methods differ in how they approximate the electron correlation, which is the interaction between electrons. While computationally expensive, they are considered the gold standard for accuracy in theoretical chemistry.

For this compound, ab initio calculations could be used to:

Determine its precise three-dimensional geometry, including bond lengths and angles.

Calculate its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Predict electronic properties such as dipole moment and polarizability.

Obtain accurate energies for different conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the rotational barrier of the phenoxy group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor.

In the context of this compound, MD simulations are particularly valuable for understanding its dynamic behavior and stability when interacting with a biological target. For example, studies on related nitrophenyl piperidine derivatives have used MD simulations to assess the stability of ligand-protein complexes. nih.govresearchgate.net A typical MD simulation protocol involves:

Placing the ligand (e.g., this compound) in a simulated environment, often a box of water molecules to mimic physiological conditions.

Defining the force field, which is a set of parameters that describes the potential energy of the system's particles.

Running the simulation for a specific duration (from nanoseconds to microseconds), tracking the position and velocity of every atom at each time step.

Analysis of the simulation trajectory can reveal key insights, such as the stability of the binding pose, the flexibility of different parts of the molecule, and the specific interactions (like hydrogen bonds) that are maintained over time. For instance, a study on 1-(5-fluoro-2-nitrophenyl)piperidine (B1394028) used MD simulations to observe its interaction with protein targets over a 100 ns timescale. nih.gov Such analyses often involve calculating metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the ligand within a binding site. nih.gov

In Silico Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico modeling has become an indispensable tool in SAR, allowing researchers to predict the activity of new molecules and prioritize which derivatives to synthesize and test.

For the phenoxypiperidine scaffold, SAR studies have been conducted on various derivatives to optimize their interaction with biological targets. For example, research on fluorinated phenoxypiperidines showed that 2,5-disubstitution on the phenoxy ring was preferred for improved potency. nih.gov Another study on 4-hydroxypiperidines highlighted the successful replacement of a flexible linker with a more rigid 4-phenoxypiperidine (B1359869) moiety, demonstrating the importance of this scaffold in designing receptor antagonists. mdpi.com These studies reveal that modifications to the phenoxy ring (e.g., adding electron-withdrawing or donating groups) or the piperidine ring can significantly alter biological activity.

For this compound, an SAR investigation would involve synthesizing and testing analogues with modifications at key positions:

Phenoxy Ring: Varying the position and nature of the nitro group or replacing it with other substituents (e.g., halogens, alkyl groups).

Piperidine Ring: Introducing substituents on the nitrogen or carbon atoms of the piperidine ring.

Linker: Modifying the ether linkage.

The collected activity data would then be used to build a predictive model, guiding the design of more potent and selective compounds.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the molecular basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Docking studies involving nitrophenyl piperidine derivatives have been reported for various targets. For instance, antifungal amides derived from 1-(2-nitrophenyl)piperidine (B57168) were docked into the active site of succinate (B1194679) dehydrogenase to elucidate their binding mode. mdpi.com Similarly, stilbene (B7821643) derivatives incorporating a 1-(4-nitrophenyl)piperidine (B1293623) moiety were docked to understand their interaction with target proteins. nih.gov

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein, usually from a crystallographic database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically search for the best binding poses of the ligand within the protein's active site, ranked by a scoring function that estimates binding affinity.

The results, often visualized as 2D or 3D diagrams, show the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. These insights are crucial for explaining observed SAR and for designing new molecules with improved binding affinity.

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore modeling is used to identify these key features from a set of active molecules and then use the resulting model to screen for new compounds with similar properties.

The key features of a pharmacophore model typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

For compounds containing a nitrophenyl piperidine structure, the nitro group itself can be a critical pharmacophoric feature. For example, in a study of 1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione, the para-positioned nitro group was identified as a key pharmacophore. For this compound, a pharmacophore model would likely include the aromatic ring, the nitro group (as a hydrogen bond acceptor and/or electrostatic feature), the ether oxygen (as a hydrogen bond acceptor), and the piperidine nitrogen (as a potential positive ionizable group).

This model could then be used as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophoric features, potentially leading to the discovery of novel active compounds.

Enantiorecognition Mechanism Studies

When a chiral molecule interacts with a chiral environment, such as a protein or a chiral stationary phase in chromatography, the different enantiomers can exhibit distinct behaviors. Understanding the mechanism of this chiral or enantiorecognition is vital in drug development, as enantiomers can have different pharmacological activities and metabolic fates.

Computational studies can provide detailed insights into the enantiorecognition mechanism at the molecular level. While no such studies exist specifically for this compound, research on the related compound 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione provides a clear example of the methodology. researchgate.net In that study, simulation methods were used to investigate the interactions between the four stereoisomers of the compound and a chiral stationary phase (Chiralpak IA). researchgate.net

The simulation results revealed that hydrogen bonding and π-π interactions were the primary forces responsible for the chiral resolution. researchgate.net By calculating the binding affinities for each stereoisomer, the researchers could establish the chiral recognition mechanism and predict the elution order from the chromatography column. researchgate.net This type of in silico analysis is invaluable for interpreting experimental chiral separation data and for understanding how enantiomers interact differently with their biological targets.

Advanced Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks

In organic chemistry, the value of a synthetic intermediate is measured by its ability to serve as a reliable foundation for the construction of more complex molecular architectures. 4-(2-Nitrophenoxy)piperidine is a bifunctional building block, offering two distinct points for chemical modification: the secondary amine of the piperidine (B6355638) ring and the nitro group on the aromatic ring.

The piperidine moiety is one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural products mdpi.comijnrd.org. As such, this compound can serve as a precursor for introducing this important structural unit. The secondary amine is nucleophilic and can undergo a variety of standard transformations, including N-alkylation, N-acylation, and reductive amination, to append the molecule to a larger, more complex framework nih.gov.

Simultaneously, the nitroaromatic portion of the molecule offers a separate handle for synthetic elaboration. Nitro groups are recognized as exceptionally versatile functional groups that act as powerful building blocks for pharmaceutically relevant molecules frontiersin.org. The nitro group can be readily reduced to an aniline (B41778), which then opens up a vast array of subsequent reactions, such as diazotization, amide bond formation, or serving as a nucleophile in substitution reactions. This dual reactivity allows for a stepwise and controlled construction of intricate target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functionality |

| Piperidine N-H | N-Alkylation | R-X (e.g., Benzyl bromide), Base | Tertiary Amine |

| Piperidine N-H | N-Acylation | R-COCl (e.g., Acetyl chloride), Base | Amide |

| Piperidine N-H | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| Aromatic NO₂ | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (Aniline) |

Chemical derivatization is a technique used to modify a substance to enhance its properties for analysis, separation, or detection. Reagents containing the piperidine functional group have been employed for this purpose. For instance, N-(4-aminophenyl)piperidine has been successfully used as a derivatization tag to improve the detection of organic acids in mass spectrometry by enhancing their proton affinity and allowing for more sensitive analysis nsf.govresearchgate.net.

Analogously, the secondary amine of this compound can be used to "tag" molecules containing suitable electrophilic groups, such as carboxylic acids (via amide bond formation), isocyanates, or activated esters. While the primary purpose of such derivatization would depend on the specific research context, the introduction of the 2-nitrophenoxy group could impart unique photochemical properties to the derivatized entity, potentially making it photoreleasable or detectable by UV-spectroscopy.

Contributions to Materials Science

The incorporation of the 2-nitrophenoxy group, a well-known photolabile protecting group, is the key to the application of this compound in materials science. This feature allows for the controlled release of the piperidine base upon light exposure, a property harnessed for initiating polymerization and developing advanced materials.

A Photo Base Generator (PBG) is a compound that is chemically inert until it is exposed to light, which triggers a reaction that releases a basic compound researchgate.netnsf.gov. The 2-nitrophenyl moiety is a classic photolabile group that undergoes an intramolecular rearrangement and subsequent cleavage upon UV irradiation (typically < 400 nm) acs.orgupenn.eduresearchgate.net.

In this compound, the ether linkage connects the 2-nitrophenyl phototrigger to the piperidine base. Upon irradiation, the molecule cleaves, releasing free piperidine.

Mechanism of Photolytic Cleavage:

UV Excitation : The 2-nitrobenzyl system absorbs a photon.

Intramolecular H-Abstraction : An excited oxygen atom of the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate acs.orgresearchgate.net.

Rearrangement & Cleavage : The intermediate rearranges and cleaves, ultimately releasing piperidine and forming a 2-nitrosobenzaldehyde byproduct.

The liberated piperidine is an organic base capable of initiating or catalyzing anionic polymerization reactions, such as the ring-opening polymerization of epoxides or lactides, or catalyzing thiol-Michael addition "click" reactions researchgate.netresearchgate.netnih.gov. This on-demand generation of a catalyst provides high spatiotemporal control over the polymerization process. A structurally related compound, 2-Nitrophenyl methyl 4-methacryloyloxy piperidine-1-carboxylate, is known to function as a PBG that generates a secondary amine upon irradiation, demonstrating the viability of this molecular design fujifilm.com.

The use of this compound as a PBG facilitates the creation of advanced materials where controlled curing is essential. Anionic photopolymerization, initiated by photogenerated bases, offers distinct advantages, including a lack of inhibition by oxygen, which is a common problem in free-radical polymerization researchgate.net. This allows for curing in ambient conditions without the need for inert atmospheres.

Applications for such a system are found in photocurable coatings, inks, and adhesives. The ability to control the curing process with light allows for the precise fabrication of patterned materials, such as those used in microelectronics and photolithography mdpi.com. Furthermore, because the active base is only generated upon irradiation, the resin can have a long pot life in the dark, and curing can be initiated at a desired time, enabling "cure-on-demand" applications.

Biochemical and Mechanistic Probes

The concept of using photolabile protecting groups extends into the realm of biochemistry and the study of reaction mechanisms, where they are used to create "caged compounds" acs.orgacs.org. A caged compound is a biologically or chemically active molecule that has been rendered inert by a photolabile group. Its activity is restored by a flash of light.

This compound can be considered a "caged" form of piperidine. This has potential applications as a probe for studying processes that are initiated or catalyzed by a base. For example, piperidine is known to act as an organocatalyst in various chemical transformations, including cycloaddition reactions nih.gov. By using its caged form, a reaction mixture could be prepared and remain stable until a pulse of UV light releases the piperidine catalyst, thereby initiating the reaction. This allows for precise control over the reaction start time, which is invaluable for kinetic and mechanistic studies.

In a biochemical context, piperidine scaffolds are integral to many bioactive molecules and probes designed to interact with biological targets like receptors or enzymes nih.govnih.gov. A photoreleasable piperidine derivative could be used to study cellular processes with high temporal and spatial resolution. The compound could be introduced to a cell or tissue in its inactive state, and a focused light source could then be used to release the active piperidine derivative at a specific location and time, allowing researchers to observe the immediate downstream biological effects researchgate.net.

Enzyme Interaction Studies

While specific studies detailing the interaction of this compound with particular enzymes are not extensively documented in publicly available research, the broader class of piperidine derivatives is widely recognized for its role in enzyme inhibition studies. The piperidine scaffold can mimic the structure of natural enzyme substrates or bind to allosteric sites, leading to the modulation of enzyme activity. For instance, derivatives of piperidine are investigated as inhibitors for a variety of enzymes, playing a crucial role in drug discovery and the elucidation of biochemical pathways. The electronic nature of the nitrophenoxy group in this compound could influence its binding affinity and specificity for certain enzyme active sites, making it a compound of interest for screening against various enzymatic targets.

Receptor Binding Dynamics

Analytical Chemistry Applications

The development of precise and accurate analytical methods is crucial for the characterization and quantification of chemical compounds in various matrices.

Development of Detection and Quantification Methodologies

Although specific methodologies for the detection and quantification of this compound are not detailed in the available literature, general analytical techniques for piperidine and its derivatives are well-established. A common approach for the analysis of piperidine involves pre-column derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC). For instance, a method for determining piperidine in pharmaceutical preparations uses 4-toluenesulfonyl chloride as a derivatizing agent, allowing for sensitive and accurate quantification. Such a strategy could potentially be adapted for the analysis of this compound, with the derivatization step enhancing its chromatographic retention and detectability.

Table 1: Potential Analytical Parameters for Piperidine Quantification

| Parameter | Value |

| Linearity Range | 0.44-53.33 μg/mL |

| Limit of Detection (LOD) | 0.15 μg/mL |

| Limit of Quantitation (LOQ) | 0.44 μg/mL |

| Average Recovery | 101.82% |

| Relative Standard Deviation (RSD) | 0.6% |

Note: This data is for piperidine and serves as a reference for potential method development for its derivatives.

Exploitation of Optical Properties

The search for new materials with unique optical properties is a significant area of materials science research. The presence of a nitro group, a strong electron-withdrawing group, in this compound suggests potential for interesting optical behavior.

Nonlinear Optical (NLO) Materials Research

Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. The nitro group is a well-known electron acceptor used in the design of NLO chromophores. While research specifically on the NLO properties of this compound has not been reported, studies on other nitro-containing organic compounds have demonstrated their potential. For example, the presence of nitro groups in certain molecules has been shown to enhance their first and second-order hyperpolarizability, which are key parameters for NLO applications. The investigation of this compound for NLO properties would require experimental techniques such as Z-scan or theoretical calculations to determine its potential for applications in optical switching and data storage.

Agricultural Chemical Research

The piperidine scaffold is present in some agrochemicals, and the introduction of a nitrophenoxy moiety could impart specific biological activities relevant to agriculture. A structurally related compound, 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride, has been noted for its potential applications in agrochemicals. This suggests that derivatives of 4-(nitrophenoxy)piperidine could be explored for their utility in developing new pesticides or herbicides. The biological activity would depend on the specific interactions of the molecule with target organisms, and extensive screening would be required to identify any potential agricultural applications for this compound.

Research on Derivatives and Analogs of 4 2 Nitrophenoxy Piperidine

Structural Modifications and Their Synthetic Accessibility

The generation of derivatives and analogs of 4-(2-nitrophenoxy)piperidine involves a variety of synthetic methodologies, ranging from direct functionalization of the parent molecule to the de novo synthesis of the entire structure. These modifications can be broadly categorized into two main areas: alterations on the aromatic ring and substitutions on the piperidine (B6355638) ring.

Modifications on the Nitrophenyl Ring:

Substituents can be introduced onto the phenyl ring to modulate the electronic effects of the nitro group and the phenoxy ether. The presence of the nitro group itself makes the aromatic ring electron-deficient, influencing its reactivity. For instance, the nitrophenoxy group in derivatives like 4-(2'-Methyl-4'-nitrophenoxy)piperidine hydrochloride is noted to contribute significantly to the compound's reactivity, making it a valuable intermediate in medicinal chemistry. chemimpex.com

Common modifications include the introduction of additional substituents such as alkyl, halogen, or alkoxy groups. An example is 4-(2-Bromo-4-nitrophenoxy)piperidine, where a bromine atom is introduced on the phenyl ring. The synthesis of such analogs often relies on nucleophilic aromatic substitution (SNAr) reactions using a suitably substituted dinitrobenzene precursor. For example, the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine was achieved by heating purified 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine, resulting in a 76% yield. mdpi.comresearchgate.net This demonstrates that precursors with multiple activating groups (like two nitro groups) facilitate the substitution reaction.

Modifications on the Piperidine Ring:

The piperidine ring itself is a versatile scaffold present in numerous pharmaceuticals. nih.govmdpi.com Its synthesis and functionalization are well-established areas of organic chemistry. Synthetic routes to substituted piperidines are diverse and include:

Hydrogenation of Pyridine (B92270) Precursors: This is a fundamental method for accessing the piperidine core. nih.gov

Intramolecular Cyclization: Reactions like reductive amination and radical-mediated amine cyclization can be used to construct the piperidine ring from linear precursors. nih.govmdpi.com The success of these cyclizations can be sensitive to the electronic nature of substituents on the aromatic portion of the molecule. For instance, one study noted that strong electron-releasing groups on an aryl ring could lead to hydrolysis instead of the desired piperidine, while a strongly electron-withdrawing nitro group prevented the reaction altogether under specific conditions. nih.govmdpi.com

Multi-component Reactions: These reactions allow for the rapid assembly of complex, highly substituted piperidine structures. mdpi.com

These methods provide access to a wide array of analogs with substituents at various positions of the piperidine ring, thereby influencing the compound's conformation and physicochemical properties.

The following table summarizes common structural modifications and their synthetic approaches.

Table 1: Structural Modifications and Synthetic Accessibility

| Modification Site | Type of Modification | Example Analog | General Synthetic Method |

|---|---|---|---|

| Nitrophenyl Ring | Addition of alkyl group | 4-(2'-Methyl-4'-nitrophenoxy)piperidine | Nucleophilic aromatic substitution on a pre-functionalized nitrophenyl precursor. |

| Nitrophenyl Ring | Addition of halogen | 4-(2-Bromo-4-nitrophenoxy)piperidine | Nucleophilic aromatic substitution using a halogenated dinitrobenzene. |

| Nitrophenyl Ring | Addition of alkoxy groups | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Nucleophilic aromatic substitution on a dimethoxy-dinitrobenzene precursor. mdpi.comresearchgate.net |

| Piperidine Ring | N-Alkylation/Arylation | N-Aryl/alkyl-4-(2-nitrophenoxy)piperidine | Standard N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination). |

| Piperidine Ring | C-Substitution | 2/3/4-substituted 4-(2-nitrophenoxy)piperidines | De novo synthesis via hydrogenation of a substituted pyridine or intramolecular cyclization of a functionalized acyclic amine. nih.gov |

Comparative Reactivity Studies of Analogs

Direct comparative studies on the reactivity of this compound analogs are not extensively documented in the literature. However, reactivity can be inferred from general principles of organic chemistry and studies on related compounds. The electronic nature of substituents on both the nitrophenyl and piperidine moieties plays a crucial role.

The nitrophenoxy group is a key determinant of the molecule's reactivity, particularly in its role as an intermediate for further synthesis. chemimpex.com The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, but it can also influence the reactivity of other parts of the molecule.

In synthetic studies aimed at producing piperidine rings via cyclization, the electronic properties of substituents have a marked effect. For example, in a reductive hydroamination/cyclization cascade, substrates with strongly electron-withdrawing groups like a nitro group failed to participate in the reaction, whereas those with strongly electron-releasing groups led to undesired hydrolysis products. nih.govmdpi.com This highlights how modifications on the aromatic ring can dictate the feasibility of synthetic routes and, by extension, reflects the comparative reactivity of the precursors.

The reactivity of the piperidine nitrogen as a nucleophile or base will also be influenced by substituents. Electron-withdrawing groups on the piperidine ring would decrease its basicity and nucleophilicity, while electron-donating groups would have the opposite effect.

Table 2: Influence of Structural Modifications on Reactivity

| Modification | Effect on Reactivity | Example/Context |

|---|---|---|

| Additional electron-withdrawing groups on the phenyl ring | Increases susceptibility to nucleophilic aromatic substitution. | Precursors with multiple nitro groups are common starting materials for SNAr reactions. mdpi.comresearchgate.net |

| Electron-withdrawing groups on the aryl moiety | Can inhibit certain types of intramolecular cyclization reactions used for piperidine synthesis. nih.govmdpi.com | An electron-withdrawing NO₂ group was found to prevent a specific reductive hydroamination reaction. nih.govmdpi.com |

| Electron-releasing groups on the aryl moiety | Can promote side reactions like hydrolysis in certain cyclization pathways. nih.govmdpi.com | A 4-OMe group led to hydrolyzed derivatives instead of the desired piperidine in one study. nih.govmdpi.com |

Theoretical Studies on Structure-Property Relationships of Derivatives

While specific computational studies focused solely on this compound are not widely available, theoretical methods are frequently applied to piperidine-containing compounds to understand their structure-property relationships. These studies provide valuable insights into how structural modifications can influence both chemical properties and biological activity.

Density Functional Theory (DFT) Studies: DFT is a powerful tool for investigating the molecular structure, electronic properties, and spectroscopic characteristics of molecules. For instance, DFT studies on Piperidinium 4-nitrophenolate, a structurally related compound, have been used to analyze its molecular structure, electronic transitions (via HOMO-LUMO energy calculations), and nonlinear optical (NLO) properties. researchgate.net Such calculations can predict how introducing different substituents would alter the electron distribution, molecular orbitals, and potential for applications in materials science.

Molecular Docking and Dynamics: For derivatives with potential pharmacological applications, computational methods like molecular docking and molecular dynamics simulations are employed. These techniques predict how a molecule might bind to a biological target, such as a protein receptor or enzyme. A study on piperidine/piperazine-based compounds used docking and molecular dynamics to understand their binding mode to the sigma 1 receptor (S1R) and identify crucial amino acid interactions. rsc.org This approach allows for a rational, structure-based design of new derivatives with improved affinity and selectivity. In silico studies are also used to predict the anti-inflammatory potential of new derivatives by docking them into the active sites of target proteins like COX-2. frontiersin.org

These theoretical approaches are instrumental in guiding the synthesis of new analogs by predicting the impact of structural changes on their properties before undertaking extensive laboratory work.

Table 3: Theoretical Methods and Their Applications for Piperidine Derivatives

| Theoretical Method | Properties Investigated | Application/Insight | Example from Related Compounds |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequencies, NLO properties. | Prediction of chemical reactivity, stability, and potential for use in opto-electronic materials. | DFT was used to study the molecular structure and NLO properties of Piperidinium 4-nitrophenolate. researchgate.net |

| Molecular Docking | Binding affinity and mode to a biological target. | Identification of potential drug candidates and rational design of more potent analogs. | Used to investigate the binding of piperidine derivatives to the sigma 1 receptor and COX/LOX enzymes. rsc.orgfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes over time. | Elucidation of the dynamic interactions between a derivative and its biological target. | Revealed crucial amino acid interactions for a promising sigma 1 receptor ligand. rsc.org |

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Nitrophenoxy)piperidine to maximize yield and purity?

Methodological Answer:

- Stepwise Synthesis: Begin with nucleophilic aromatic substitution between 2-nitrophenol and a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., NaOH in dichloromethane) .

- Catalyst Selection: Use piperidine as a catalyst in Knoevenagel condensation reactions, which enhances reaction efficiency for nitro-substituted intermediates .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Yield Optimization: Adjust reaction time (typically 12-24 hours) and temperature (60-80°C) while avoiding excessive heating to prevent nitro group degradation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C to prevent nitro group photoreduction .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition; monitor for color changes (browning indicates degradation) .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 1 month) and track purity via HPLC .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenoxy group influence the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The nitro group stabilizes negative charges during nucleophilic reactions (e.g., SNAr), enhancing reactivity at the piperidine nitrogen. DFT calculations (B3LYP/6-31G*) can model charge distribution .

- Biological Interactions: The nitro group may facilitate hydrogen bonding with enzyme active sites (e.g., kinase inhibitors). Perform molecular docking (AutoDock Vina) against targets like VEGFR-2 to predict binding modes .

- Comparative Studies: Synthesize analogs (e.g., 4-(4-methoxyphenoxy)piperidine) to isolate electronic effects on bioactivity. Use SAR analysis to correlate substituents with IC values .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Data Harmonization: Replicate assays under standardized conditions (e.g., NIH/3T3 cell line, 72-hour MTT assay) to control for variability in cell viability protocols .

- Metabolite Interference: Test for nitroreductase-mediated metabolite formation (e.g., amine derivatives) using LC-MS/MS to confirm compound integrity in biological matrices .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., apoptosis pathways vs. off-target effects) .

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- ADME Prediction: Utilize SwissADME or ADMETlab to estimate logP (predicted ~2.1), solubility (LogS ~-3.5), and blood-brain barrier permeability .

- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and mutagenicity risks, prioritizing analogs with low AMES test scores .

- Dynamic Simulations: Run molecular dynamics (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) for lead compounds .

Q. How can researchers design experiments to resolve conflicting data on the ecological toxicity of this compound?

Methodological Answer:

- Standardized Ecotoxicity Assays: Use OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity) to measure EC values .

- Degradation Studies: Conduct photolysis (UV light, λ = 365 nm) and hydrolysis (pH 4–9) experiments to identify persistent metabolites via LC-HRMS .

- Bioaccumulation Modeling: Apply EPI Suite’s BCFBAF model to estimate bioconcentration factors, supplementing with in vivo zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.